molecular formula C23H29BrN2 B11938725 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide CAS No. 853349-64-1

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide

Cat. No.: B11938725
CAS No.: 853349-64-1
M. Wt: 413.4 g/mol
InChI Key: VZBXTFNPFXXSKS-UHFFFAOYSA-N
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Description

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with an ethylphenyl group and diisopropylamine. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The ethylphenyl group is introduced through electrophilic aromatic substitution, while the diisopropylamine moiety is added via nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Solvent extraction and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur on the aromatic ring and the quinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the compound may inhibit key enzymes involved in metabolic pathways, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide
  • 2-(4-ethylphenyl)-N,N-dimethyl-4-quinolinamine hydrobromide
  • 2-(4-ethylphenyl)-N,N-diisopropyl-3-quinolinamine hydrobromide

Uniqueness

Compared to similar compounds, 2-(4-ethylphenyl)-N,N-diisopropyl-4-quinolinamine hydrobromide exhibits unique properties due to the specific positioning of the ethylphenyl group and the diisopropylamine moiety. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

853349-64-1

Molecular Formula

C23H29BrN2

Molecular Weight

413.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-N,N-di(propan-2-yl)quinolin-4-amine;hydrobromide

InChI

InChI=1S/C23H28N2.BrH/c1-6-18-11-13-19(14-12-18)22-15-23(25(16(2)3)17(4)5)20-9-7-8-10-21(20)24-22;/h7-17H,6H2,1-5H3;1H

InChI Key

VZBXTFNPFXXSKS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N(C(C)C)C(C)C.Br

Origin of Product

United States

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